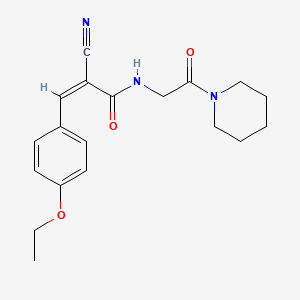

(Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-25-17-8-6-15(7-9-17)12-16(13-20)19(24)21-14-18(23)22-10-4-3-5-11-22/h6-9,12H,2-5,10-11,14H2,1H3,(H,21,24)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJAWLWOYUUXPH-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NCC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.

-

Step 1: Synthesis of 4-ethoxybenzaldehyde

Reagents: 4-ethoxyphenol, paraformaldehyde, and a suitable catalyst.

Conditions: Reflux in an organic solvent such as toluene.

-

Step 2: Formation of the cyano intermediate

Reagents: 4-ethoxybenzaldehyde, malononitrile, and a base such as piperidine.

Conditions: Stirring at room temperature.

-

Step 3: Coupling with piperidin-2-one

Reagents: The cyano intermediate and piperidin-2-one.

Conditions: Heating under reflux in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism by which (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The cyano group and the piperidinyl moiety are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Table 2: Melting Points and Spectral Data

Insights :

- Higher melting points (e.g., 316°C for 7a) correlate with sulfamoylphenyl groups, which facilitate hydrogen bonding .

- The 4-ethoxyphenyl group in the target compound may reduce melting points compared to sulfamoyl derivatives due to weaker intermolecular interactions.

Molecular Interactions and Crystallography

- Hydrogen Bonding : Sulfamoyl and carbonyl groups in analogs like 5b and 7a form robust hydrogen-bonding networks, as per graph-set analysis (evidence 5) .

- Piperidinyl Effects : The tertiary amide and piperidinyl oxygen in the target compound may engage in weaker C–H···O interactions, impacting solubility and crystallinity.

Biological Activity

(Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide is a synthetic compound with potential applications in medicinal chemistry. Its structure features a cyano group, an ethoxy-substituted phenyl ring, and a piperidine moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical formula: . Its molecular structure includes:

- Cyano group : Contributes to electrophilic characteristics.

- Ethoxy group : Enhances lipophilicity.

- Piperidine ring : Impacts pharmacokinetics and receptor interactions.

The biological activity of (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide is primarily attributed to its interaction with various biological targets:

- Electrophilic Reactivity : The cyano group can react with nucleophiles in enzymes or receptors, potentially leading to inhibition or modulation of enzyme activity.

- Lipophilicity : The ethoxy group may facilitate cellular membrane permeability, enhancing bioavailability.

- Michael Addition : The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with biological macromolecules.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in colorectal and breast cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | 10 | Induction of apoptosis |

| Breast Cancer | 15 | Cell cycle arrest at G1 phase |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways.

| Study Type | Result |

|---|---|

| Animal Model | Reduced TNF-alpha and IL-6 levels |

| Mechanism | Inhibition of NF-kB pathway |

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.

- Inflammation Reduction in Rodent Models : Another study focused on the anti-inflammatory properties in rodent models of arthritis. The administration of the compound led to a significant decrease in joint swelling and pain, correlating with reduced inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.